

AN2718: A Technical Guide on its Antifungal Properties and Intellectual Property

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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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Introduction

AN2718, a novel benzoxaborole compound, has demonstrated significant potential as a topical antifungal agent, particularly for the treatment of tinea pedis. This document provides an in-depth technical overview of **AN2718**, focusing on its mechanism of action, preclinical data, experimental protocols, and the associated intellectual property landscape. The development of **AN2718** for tinea pedis was discontinued after Phase 1 clinical trials.^[1] The compound was later successfully developed and approved under the name Crisaborole for the treatment of atopic dermatitis, where it functions as a phosphodiesterase-4 (PDE4) inhibitor. This guide, however, will focus on the initial antifungal research and development of **AN2718**.

Core Compound Information

- Compound Name: **AN2718**
- Chemical Class: Benzoxaborole
- Mechanism of Action (Antifungal): Inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).^[2]
- Proposed Indication: Tinea Pedis (development discontinued)^{[1][2]}

Quantitative Data Summary

The antifungal activity of **AN2718** has been quantified through in vitro minimum inhibitory concentration (MIC) and enzyme inhibition assays.

Table 1: In Vitro Antifungal Activity of AN2718 (MIC90)[2]

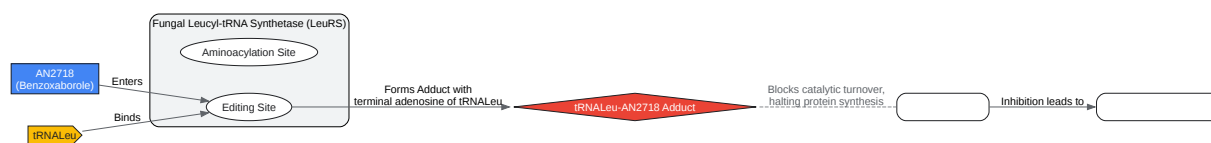
Fungal Species	Number of Strains (n)	MIC90 (µg/mL)
Candida albicans	100	1
Candida glabrata	100	0.25
Trichophyton mentagrophytes	100	1
Trichophyton rubrum	100	0.5

Table 2: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) by AN2718 (IC50)[2]

Fungal Species	Enzyme	IC50 (µM)
Aspergillus fumigatus	Cytoplasmic LeuRS	2
Candida albicans	Cytoplasmic LeuRS	4.2

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

AN2718 inhibits fungal protein synthesis through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[2] The boron atom in the benzoxaborole structure plays a crucial role in this process. It forms a stable adduct with the terminal adenosine of leucyl-tRNA (tRNA^{Leu}) within the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme. This trapping of the tRNA^{Leu} in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNA^{Leu} and subsequently inhibiting protein synthesis, which ultimately leads to fungal cell death.



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Mechanism of Action of **AN2718** via OBORT.

Experimental Protocols

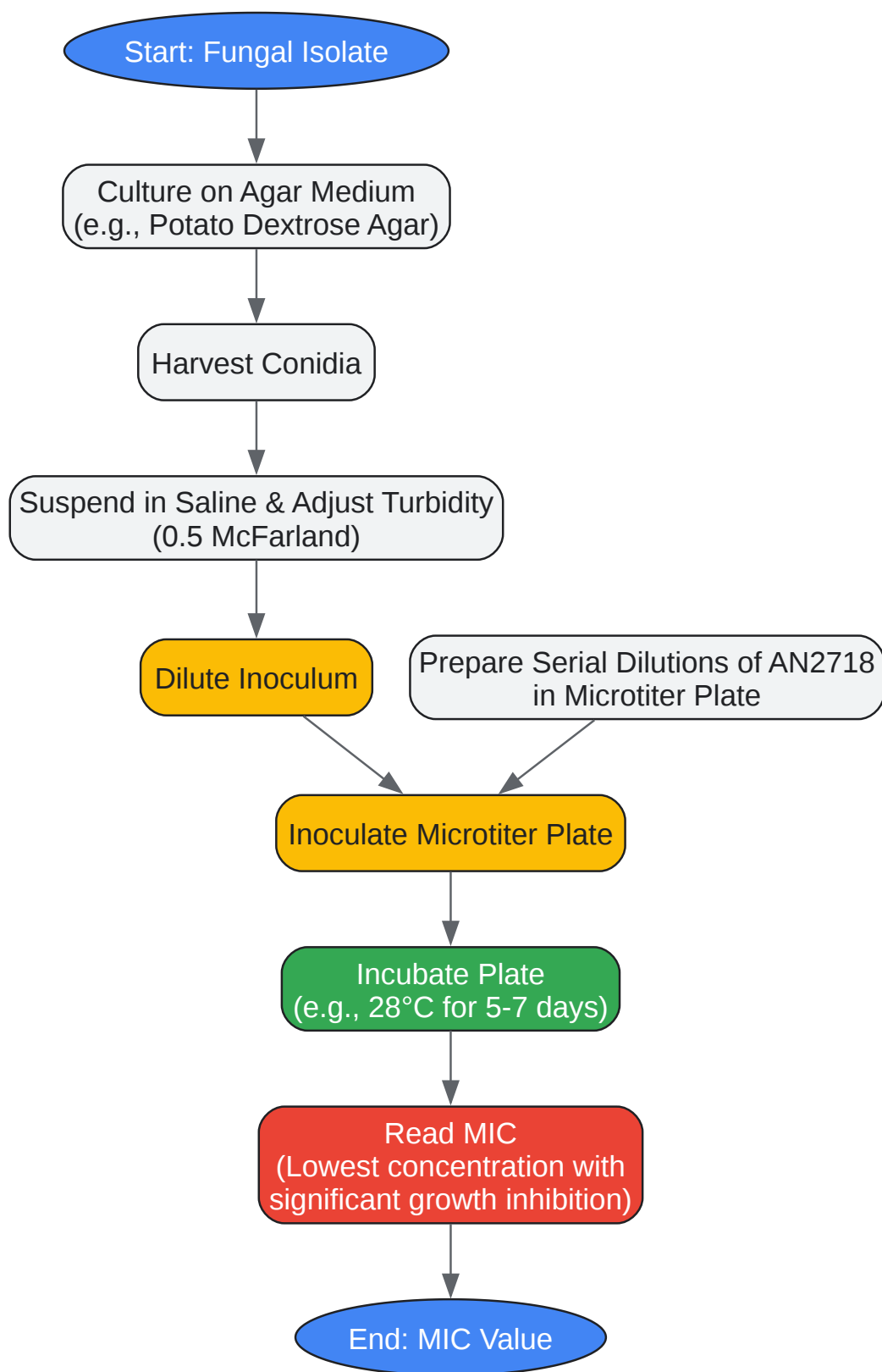
Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of **AN2718** was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth microdilution testing of filamentous fungi.[3][4]

A detailed, step-by-step protocol for this methodology is not publicly available in the reviewed literature. However, a general workflow can be outlined based on the CLSI M38-A2 guidelines:

- **Preparation of Antifungal Agent:** A stock solution of **AN2718** is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations in microtiter plates.
- **Inoculum Preparation:** Fungal isolates (e.g., *Trichophyton rubrum*, *Trichophyton mentagrophytes*) are cultured on a suitable agar medium (e.g., potato dextrose agar) for 7-10 days.[4] The conidia are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard.[3] This suspension is further diluted to achieve a final inoculum concentration in the microtiter wells.

- Incubation: The microtiter plates containing the diluted antifungal agent and the fungal inoculum are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 5-7 days for dermatophytes).[\[3\]](#)[\[4\]](#)
- MIC Reading: The MIC is determined as the lowest concentration of **AN2718** that causes a significant inhibition of fungal growth compared to the growth control well.



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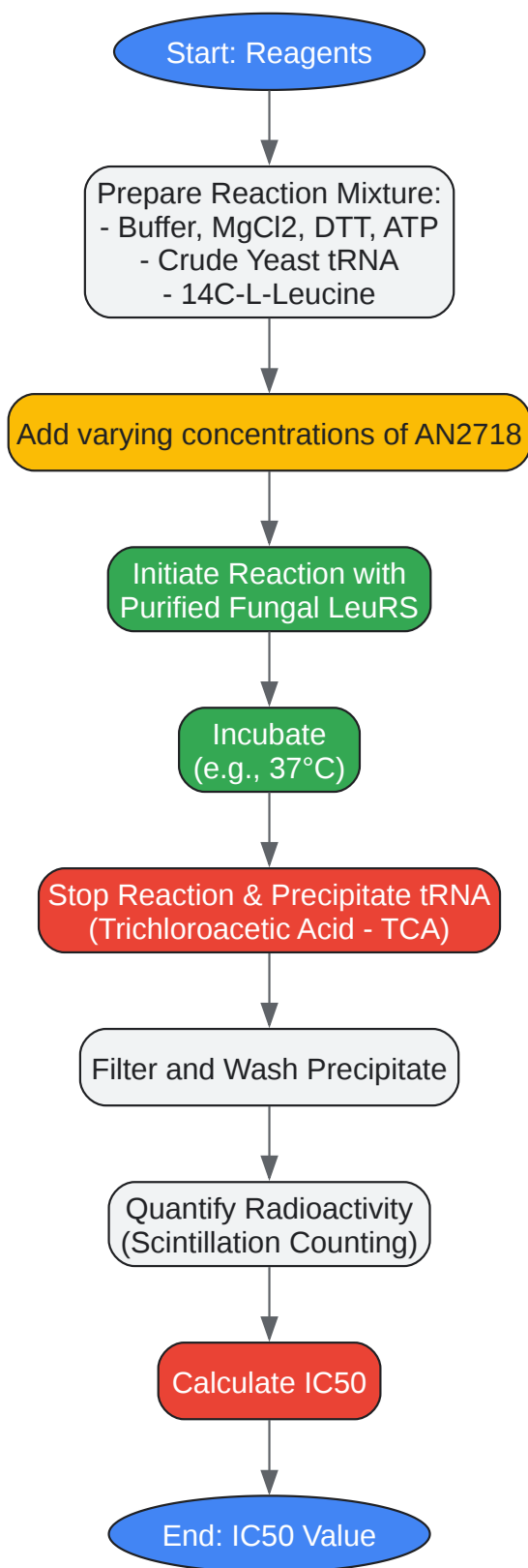
Generalized Workflow for MIC Determination.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS was determined by measuring the inhibition of leucine incorporation into tRNA.^[2]

A detailed, step-by-step protocol for this specific assay is not publicly available. However, a general procedure can be described based on established methods for aminoacyl-tRNA synthetase assays:

- Enzyme and Substrate Preparation:
 - Recombinant fungal LeuRS is overexpressed in *E. coli* and purified.^[2]
 - A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or TRIS-HCl), MgCl₂, DTT, ATP, and crude baker's yeast tRNA.^{[5][6]}
 - Radiolabeled L-leucine (e.g., ¹⁴C-leucine) is used as the substrate.^[6]
- Inhibition Assay:
 - The reaction is initiated by adding the LeuRS enzyme to the reaction mixture containing various concentrations of **AN2718**.
 - The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.^[6]
- Quantification of Aminoacylation:
 - The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).^[2]
 - The precipitate is collected on filter paper and washed to remove unincorporated radiolabeled leucine.^[6]
 - The amount of radiolabeled leucine incorporated into the tRNA is quantified using liquid scintillation counting.^[6]
- IC₅₀ Determination: The concentration of **AN2718** that inhibits 50% of the LeuRS activity (IC₅₀) is calculated from the dose-response curve.



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Generalized Workflow for LeuRS Inhibition Assay.

Patent and Intellectual Property Information

The intellectual property surrounding **AN2718** is primarily associated with its development as Crisaborole by Anacor Pharmaceuticals (later acquired by Pfizer). While specific patent applications for "**AN2718** for tinea pedis" are not readily available, the broader patent landscape for benzoxaborole antifungals provides relevant context.

- U.S. Patent 8,039,451: This patent, assigned to Anacor Pharmaceuticals, covers boron-containing small molecules, including the chemical structure of what would become Crisaborole (**AN2718**), and their use in treating fungal infections, including onychomycosis and cutaneous fungal infections.[7]
- Patent Challenges: Anacor Pharmaceuticals faced challenges to its patents for another benzoxaborole antifungal, tavaborole. Some claims of U.S. Patent 7,582,621, which is related to the use of tavaborole for treating onychomycosis, were found to be unpatentable for obviousness.[8] This highlights the competitive and complex nature of intellectual property in this chemical space.
- Formulation and Synthesis Patents: Numerous patents exist for the synthesis and formulation of Crisaborole, reflecting ongoing innovation and efforts to protect various aspects of the commercial product.

It is important for researchers and drug development professionals to conduct a thorough and specific patent search related to their particular application of interest within the benzoxaborole class of compounds.

Clinical Development for Tinea Pedis

AN2718 entered Phase 1 clinical trials for the treatment of tinea pedis in the United States.[1] However, the development for this indication was subsequently discontinued. The reasons for discontinuation are not publicly detailed, and the results of these Phase 1 trials have not been published in the peer-reviewed literature. The focus of development for this molecule shifted to its anti-inflammatory properties, leading to its approval as Crisaborole for atopic dermatitis.

Conclusion

AN2718 is a benzoxaborole with potent in vitro antifungal activity against dermatophytes commonly associated with tinea pedis. Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase via the OBORT mechanism, represents a significant departure from traditional antifungal agents. While its development for tinea pedis was halted, the preclinical data and the underlying science provide a valuable foundation for the development of new antifungal therapies. The intellectual property landscape for benzoxaboroles is well-established, and any new research in this area should be accompanied by a thorough IP analysis. Further investigation into the reasons for the discontinuation of its development for tinea pedis could provide valuable insights for future antifungal drug development programs.

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